molecular formula C17H36N2 B5043445 N-(4-tert-butylcyclohexyl)-N',N',2,2-tetramethylpropane-1,3-diamine

N-(4-tert-butylcyclohexyl)-N',N',2,2-tetramethylpropane-1,3-diamine

Cat. No.: B5043445
M. Wt: 268.5 g/mol
InChI Key: WLIDMQMFZAYSIZ-UHFFFAOYSA-N
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Description

N-(4-tert-butylcyclohexyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine: is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a tert-butyl group and a propane-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylcyclohexyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine typically involves the reaction of 4-tert-butylcyclohexylamine with 2,2-tetramethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the tert-butyl group or the cyclohexyl ring.

    Reduction: Reduction reactions may target the cyclohexyl ring or the amine groups, leading to the formation of various reduced products.

    Substitution: Substitution reactions can occur at the amine groups or the cyclohexyl ring, resulting in the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Chemistry: N-(4-tert-butylcyclohexyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Industry: In the industrial sector, it can be used in the production of specialty chemicals, including catalysts and stabilizers for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butylcyclohexyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-tert-Butylcyclohexyl acetate: Used in perfumery and has similar structural features.

    4-tert-Butylcyclohexanone: A related compound used in organic synthesis.

    4-tert-Butylcyclohexyl acrylate: Used in polymer chemistry.

Uniqueness: N-(4-tert-butylcyclohexyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine is unique due to its combination of a cyclohexyl ring with a tert-butyl group and a propane-1,3-diamine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(4-tert-butylcyclohexyl)-N',N',2,2-tetramethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2/c1-16(2,3)14-8-10-15(11-9-14)18-12-17(4,5)13-19(6)7/h14-15,18H,8-13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIDMQMFZAYSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCC(C)(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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